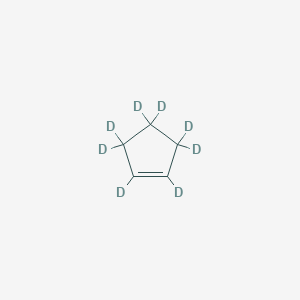

Cyclopentene-D8

Vue d'ensemble

Description

Cyclopentene is a chemical compound with the formula (CH2)3(CH)2 . It is a colorless liquid with a petrol-like odor . It is mainly used as a minor component of gasoline, present in concentrations of less than 1% .

Synthesis Analysis

Cyclopentene is produced industrially in large amounts by steam cracking of naphtha . In the laboratory, it is prepared by dehydration of cyclopentanol . Substituted cyclopentenes are the product of the vinylcyclopropane-cyclopentene rearrangement . It can also be produced by the catalytic hydrogenation of cyclopentadiene . A recent paper describes an efficient strategy combining the stereocontrol of organocatalysis with the diversity-generating character of multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks .Molecular Structure Analysis

Cyclopentene has a cyclic structure with five carbon atoms . The molecular formula is C5H8 . The structure can be viewed as a pentagon, with alternating single and double bonds .Chemical Reactions Analysis

Cyclopentene undergoes various chemical reactions. For instance, the polymerization of cyclopentene by Ziegler-Natta catalysts yields 1,3-linkages, not the more typical 1,2-linked polymer . Palladium-catalyzed hydrocarboxylation of cyclopentene gives cyclopentanecarboxylic acid .Physical And Chemical Properties Analysis

Cyclopentene has a molar mass of 68.11 g/mol . It has a density of 0.771 g/cm3 . The melting point is -135 °C and the boiling point ranges from 44 to 46 °C .Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,3,4,4,5,5-octadeuteriocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2/i1D,2D,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQUOYDBNQMRZ-DJVTXMRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentene-D8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the deuteration in cyclopentene-D8 affect its thermal decomposition compared to cyclopentene?

A1: Research on the thermal decomposition of cyclopentene and cyclopentene-D8 reveals significant isotopic effects. [] While both compounds primarily decompose via dehydrogenation to form hydrogen and cyclopentadiene, the rate constants for this process differ. Specifically, the first-order rate constant for D₂ formation from cyclopentene-D8 is demonstrably lower than that for H₂ formation from cyclopentene. This difference is attributed to the kinetic isotope effect, where the heavier deuterium requires more energy to break the C-D bond compared to the C-H bond in cyclopentene. []

Q2: Can you elaborate on the observed isotope effects during the thermal decomposition of cyclopentene-D8?

A2: The study observed both primary and secondary isotope effects. [] The primary isotope effect is evident in the different rate constants for H₂ and D₂ formation, as mentioned earlier. Furthermore, analysis of the HD/D₂ ratio from cyclopentene-D8 and the H₂/D₂ ratio from co-pyrolysis of cyclopentene and cyclopentene-D8 provided insights into the reaction mechanism. The observed isotope effects suggest that the dehydrogenation reaction predominantly involves the elimination of a molecule of hydrogen rather than stepwise hydrogen atom abstraction. []

Q3: What is the significance of studying the vibrational spectra of cyclopentene-D8?

A3: Analyzing the vibrational spectra, particularly in the low-frequency region, provides valuable information about the ring-puckering motion in cyclopentene-D8. [, ] This motion, essentially the out-of-plane bending of the ring, influences the molecule's conformational preferences and energy landscape. By studying the deuterated analog, researchers can more accurately assign specific vibrational modes and determine the impact of deuteration on the ring-puckering potential energy function. [, ] This information is crucial for understanding the molecule's dynamic behavior and reactivity.

Q4: Are there any applications of cyclopentene-D8 in polymer chemistry?

A4: Cyclopentene-D8 finds application in understanding polymerization mechanisms. Research on cyclopentene polymerization using metallocene catalysts explored the competition between cis- and trans-1,3 insertion mechanisms. [] By utilizing cyclopentene-D8 and analyzing the isotopic distribution in the resulting polymers, researchers gain insights into the specific steps involved in chain propagation and the factors influencing the stereochemistry of the polymer backbone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)